N-Fmoc-5,5-dimethyl-D-norleucine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUXGAUXGMHUSZ-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Incorporation of N Fmoc 5,5 Dimethyl D Norleucine into Peptide and Peptidomimetic Architectures Via Solid Phase Synthesis
Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS) Relevant to Non-Canonical Amino Acids.nih.govresearchgate.netsigmaaldrich.comiris-biotech.de
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. wikipedia.orgneulandlabs.com The Fmoc/tBu strategy is particularly favored due to its use of milder reaction conditions compared to older Boc/Bzl methods. altabioscience.com The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govresearchgate.net This process allows for the easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification process at each step. neulandlabs.com
The synthesis cycle for incorporating any amino acid, including a non-canonical one like N-Fmoc-5,5-dimethyl-D-norleucine, follows a repeated sequence of steps:
Resin Anchoring : The process starts with a solid support resin, to which the first C-terminal amino acid is covalently attached via a linker. neulandlabs.com
Nα-Deprotection : The temporary Nα-protecting group, most commonly the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed from the resin-bound amino acid to expose a free amine. altabioscience.compeptide.com
Coupling : The next Nα-Fmoc-protected amino acid in the sequence (in this case, this compound) is activated and then reacted with the free amine of the resin-bound chain, forming a new peptide bond. altabioscience.com
Washing : The resin is thoroughly washed to remove all excess reagents and byproducts before the next cycle begins.
This cyclical process is repeated until the desired peptide sequence is fully assembled. neulandlabs.com A key concept in this strategy is "orthogonality," where the temporary Nα-Fmoc group and the permanent side-chain protecting groups (often tert-butyl based) can be removed under completely different chemical conditions (mild base vs. strong acid), preventing unintended side-chain reactions during synthesis. peptide.com The incorporation of ncAAs like this compound is readily achievable within this framework, provided that challenges such as steric hindrance are addressed with optimized protocols. nih.govnih.gov
Coupling Chemistry and Reagents for this compound.sigmaaldrich.com
The formation of the amide (peptide) bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid. For sterically hindered residues like this compound, standard coupling methods may be inefficient, leading to slow reaction rates and low yields. researchgate.net The bulky 5,5-dimethylhexane side chain physically impedes the approach of the reacting species, necessitating the use of highly efficient coupling reagents. researchgate.netcem.com
These reagents, often referred to as in-situ activating reagents, convert the protected amino acid into a more reactive species, such as an active ester. sigmaaldrich.com They are broadly categorized into aminium/uronium salts and phosphonium (B103445) salts. For challenging couplings, reagents that form highly reactive OAt or Oxyma esters are preferred. sigmaaldrich.comacs.org
| Reagent Type | Examples | Active Species Formed | Key Characteristics |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | O-acylisourea (highly reactive, prone to racemization) | Routinely used, often with additives like Oxyma Pure or HOBt to improve efficiency and suppress racemization. bachem.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | OBt, OAt, O-6-ClBt, or Oxyma esters | Highly efficient and fast-reacting. sigmaaldrich.com HATU is particularly effective for hindered couplings due to the anchimeric assistance of the pyridine (B92270) nitrogen in its HOAt-derived active ester. sigmaaldrich.comacs.org COMU offers comparable efficiency to HATU with improved safety and solubility profiles. bachem.com |
| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt esters | Do not cause guanidinylation of the free amine, which can be a side reaction with uronium salts. sigmaaldrich.com PyAOP is the phosphonium analogue of HATU and is also highly effective for difficult couplings. sigmaaldrich.com |
| Other | TFFH | Amino acid fluorides | Generates highly reactive acid fluorides in situ, which are well-suited for coupling sterically hindered α,α-disubstituted amino acids. acs.orgbachem.com |
This table is interactive and can be sorted.
The choice of reagent is critical. For a demanding residue like this compound, a potent activator such as HATU, COMU, or PyAOP would be a primary choice to overcome the steric barrier and achieve high coupling efficiency. sigmaaldrich.combachem.com
Fmoc Deprotection Strategies and Considerations for Sensitive Peptides.sigmaaldrich.comacs.orgbibliomed.org
The removal of the Fmoc group is a crucial step that, if incomplete, results in deletion sequences and lower purity of the final product. nih.gov The standard procedure involves treating the resin-bound peptide with a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comspringernature.com The mechanism proceeds via a β-elimination reaction: the piperidine, a secondary amine, abstracts the acidic proton on the fluorene (B118485) ring, leading to the collapse of the protecting group and the release of dibenzofulvene (DBF). peptide.com The excess piperidine then acts as a scavenger, trapping the reactive DBF to form a stable, soluble adduct that is washed away. springernature.comjmcs.org.mx
While effective, this standard condition may not be optimal for all sequences, especially long or sensitive peptides. Several factors and alternative strategies must be considered:
Incomplete Deprotection : For peptides containing sterically hindered residues or those prone to aggregation, the deprotection reaction can be slow or incomplete. iris-biotech.de Strategies to overcome this include extending the reaction time, performing a double deprotection, or increasing the temperature. iris-biotech.de
Alternative Bases : In some cases, piperidine can cause side reactions. Alternative deprotection reagents can be employed:
4-Methylpiperidine : Behaves very similarly to piperidine and is an effective substitute, but is not subject to the same shipping regulations. jmcs.org.mxnih.goviris-biotech.de
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : A much stronger, non-nucleophilic base that can accelerate deprotection for difficult sequences. peptide.comiris-biotech.de It is often used at low concentrations (e.g., 2%) in DMF, sometimes with a small amount of piperidine added to act as a DBF scavenger. peptide.com
Aspartimide Formation : For peptides containing aspartic acid, especially in Asp-Gly or Asp-Cys sequences, the standard basic conditions can catalyze the formation of a cyclic aspartimide intermediate. nih.govnih.gov This can lead to chain cleavage and racemization. While this compound itself is not Asp, this consideration is critical when designing a synthetic strategy for a larger peptide that may contain such sensitive sequences. Using bulkier side-chain protecting groups on Asp or adding an acid like formic acid to the deprotection solution can mitigate this issue. nih.gov
Diketopiperazine (DKP) Formation : When deprotecting the second amino acid in a sequence, the newly freed N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. iris-biotech.de This is particularly problematic with proline or other conformationally constrained residues at the C-terminus. Using dipeptide building blocks or specialized resins can prevent this side reaction. iris-biotech.de
| Deprotection Reagent | Concentration | Solvent | Key Considerations |
| Piperidine | 20-30% | DMF or NMP | Standard, highly effective method. Also acts as a DBF scavenger. springernature.com |
| 4-Methylpiperidine | 20% | DMF | Effective alternative to piperidine with fewer shipping restrictions. jmcs.org.mxnih.gov |
| DBU | 1-5% | DMF | Very strong, non-nucleophilic base. peptide.com Good for hindered residues but can promote side reactions like aspartimide formation. peptide.com Requires a scavenger like piperidine to be added. peptide.com |
This table is interactive and can be sorted.
Challenges and Optimization in Incorporating this compound into Peptide Chains.sigmaaldrich.combachem.combibliomed.org
The primary challenge in utilizing this compound is the steric bulk of its side chain. This feature significantly impacts the kinetics and efficiency of the synthetic steps, requiring careful optimization to ensure the successful assembly of the target peptide. researchgate.netcem.com A similar challenge is observed with other sterically demanding residues like 5,5-dimethylproline. nih.gov
Steric Hindrance Effects on Coupling Efficiency
Steric hindrance refers to the non-bonded interactions that influence the shape and reactivity of molecules. In the case of this compound, the gem-dimethyl group (two methyl groups attached to the same carbon) near the peptide backbone creates a bulky, sterically congested environment. This bulkiness directly interferes with the coupling reaction in several ways:
Slowed Reaction Kinetics : The steric shield created by the dimethyl group makes it difficult for the activated carboxyl group of the incoming amino acid to approach the nucleophilic amine on the resin-bound peptide chain. This leads to significantly slower reaction rates compared to less hindered amino acids like alanine (B10760859) or glycine (B1666218). researchgate.net
Incomplete Coupling : Due to the slow kinetics, standard coupling times may be insufficient to drive the reaction to completion. This results in a portion of the peptide chains on the resin having an unreacted amine, which can lead to the formation of deletion sequences if not addressed.
Need for Potent Reagents : To overcome the energy barrier imposed by steric hindrance, highly reactive coupling reagents such as HATU or COMU are often necessary. researchgate.netbachem.com These reagents convert the carboxylic acid into a more potent electrophile capable of reacting despite the steric clash. Microwave-assisted SPPS can also be employed to drive these difficult couplings to completion by using elevated temperatures. cem.com
Optimization strategies include using a larger excess of the protected amino acid and coupling reagent, extending coupling times, performing double couplings, and utilizing microwave energy to enhance reaction rates. cem.com
Minimizing Side Reactions During Elongation.bibliomed.org
Inefficient coupling and deprotection steps, often caused by steric hindrance, are a primary source of side reactions during peptide chain elongation. bibliomed.org The goal is to maximize the yield of the correct peptide sequence while minimizing the formation of impurities that can be difficult to separate during final purification.
Common side reactions include:
Deletion Sequences : If the coupling of this compound is incomplete and the unreacted amine is not permanently blocked, it may become available for coupling in the next cycle. This results in a peptide that is missing the intended hindered residue.
Capping : To prevent the formation of deletion sequences, a "capping" step is often introduced after the coupling of a hindered residue. Unreacted amino groups are acetylated using a reagent like acetic anhydride. This terminates the chain, and the resulting capped, shorter peptide is typically easier to separate from the full-length target peptide during purification.
Side Reactions from Deprotection : As discussed previously, forcing conditions to remove the Fmoc group from a hindered N-terminal residue can promote side reactions elsewhere in the peptide, such as aspartimide formation if an Asp residue is present. nih.gov
Racemization : While the urethane-based Fmoc group generally suppresses racemization during activation, the use of highly potent coupling reagents and extended reaction times for hindered residues can increase this risk, particularly if the C-terminal amino acid of a peptide fragment is being activated. bibliomed.orgresearchgate.net
Careful monitoring of both the coupling and deprotection steps using qualitative tests (like the Kaiser test for free amines) is essential to guide the optimization process and minimize the formation of these byproducts.
Solution-Phase Synthetic Approaches for this compound Containing Peptides
Before the dominance of SPPS, peptides were synthesized exclusively using solution-phase methods, also known as classical peptide synthesis. wikipedia.orgyoutube.com This approach involves carrying out all reaction and purification steps in solution, without an insoluble support. While largely replaced by SPPS for research-scale synthesis due to its labor-intensive nature, solution-phase synthesis remains relevant for the large-scale industrial production of certain peptides and for specific strategies like fragment condensation. wikipedia.org
In a solution-phase approach, two amino acids or peptide fragments are coupled in a suitable solvent. After each step, the resulting product must be isolated and purified, often by crystallization or chromatography, before the protecting groups can be manipulated for the next coupling. youtube.com
Key aspects of this approach include:
Fragment Condensation : For longer peptides, a common strategy is to synthesize smaller protected peptide fragments (which could contain the this compound residue) via SPPS or solution methods, and then couple these fragments together in solution. researchgate.net
Purification Challenges : The main drawback of solution-phase synthesis is the difficult purification required after each step to remove excess reagents and byproducts, which is a stark contrast to the simple washing steps in SPPS. youtube.com
Solubility Issues : As protected peptide chains grow longer, they often become insoluble in common organic solvents, complicating the synthesis. nih.gov
Racemization Risk : A significant risk in solution-phase fragment condensation is the racemization of the C-terminal amino acid of the fragment being activated for coupling. researchgate.net This is a major concern that requires careful selection of coupling reagents and reaction conditions to minimize.
For a peptide containing the bulky this compound, a hybrid approach could be employed where a short, protected fragment containing this residue is first made via optimized SPPS, cleaved from the resin, purified, and then coupled to another fragment in solution to build the final, larger peptide. nih.gov
Impact of N Fmoc 5,5 Dimethyl D Norleucine on Peptide Conformational and Functional Research
Influence of the 5,5-Dimethyl Group on Peptide Conformational Restriction and Dynamics
The introduction of the 5,5-dimethyl group on the norleucine side chain imposes significant steric constraints that profoundly influence a peptide's conformational freedom. This gem-dimethyl arrangement, located at the delta-carbon position, restricts the rotation around the side-chain's single bonds, a phenomenon known as the Thorpe-Ingold effect. This restriction limits the number of accessible side-chain rotamers, which in turn can dictate the local backbone conformation.
By reducing the conformational entropy of the unfolded state, the 5,5-dimethyl group can favor a more ordered and rigid peptide structure. This is a critical advantage in peptidomimetic design, where a pre-organized conformation that mimics the bioactive shape is often desired for high-affinity receptor binding. Molecular dynamics simulations of peptides containing sterically hindered side chains show a marked decrease in conformational flexibility compared to their linear-chain analogs. nih.govplos.org This rigidity can lock the peptide into a specific three-dimensional structure, which is essential for understanding structure-activity relationships (SAR).
Table 1: Influence of Steric Hindrance on Peptide Properties This table illustrates the conceptual impact of incorporating a sterically bulky group like 5,5-dimethyl on peptide characteristics. Specific values are representative.
| Feature | Standard Aliphatic Side Chain (e.g., Leucine) | Side Chain with 5,5-Dimethyl Group | Rationale |
|---|---|---|---|
| Conformational Freedom | High | Low | Steric hindrance from the gem-dimethyl group restricts bond rotation. |
| Side-Chain Rotamers | Multiple low-energy states | Fewer accessible states | The bulky group limits the possible orientations of the side chain. |
| Backbone Dynamics | Flexible | More Rigid | Local side-chain restrictions propagate to the peptide backbone. |
| Predisposition to Folding | Lower | Higher | Reduced entropy of the unfolded state favors a defined conformation. |
Role of D-Stereochemistry in Modulating Peptide Secondary Structure and Stability
The stereochemistry of amino acids is a fundamental determinant of peptide secondary structure. Natural peptides and proteins are composed almost exclusively of L-amino acids, which readily form stable right-handed α-helices and parallel β-sheets. The incorporation of a D-amino acid, such as in N-Fmoc-5,5-dimethyl-D-norleucine, introduces a significant perturbation.
When placed within a sequence of L-amino acids, a D-amino acid can act as a "helix breaker," disrupting the formation of a right-handed α-helix due to unfavorable steric clashes. nih.govelsevierpure.com However, this disruption is not merely destructive; it is a powerful tool for structural design. D-amino acids are frequently used to induce and stabilize specific turn structures, particularly β-turns. nih.gov These turns are crucial for the folding of many biologically active peptides. In some cases, a sequence of alternating L- and D-amino acids can even promote the formation of novel secondary structures, such as left-handed helices. The ultimate effect of a D-amino acid substitution is highly context-dependent, relying on its position within the peptide sequence and the nature of the adjacent residues. nih.gov
Table 2: Effect of D-Amino Acid Incorporation on Peptide Secondary Structure
| Secondary Structure | Typical Conformation with L-Amino Acids | Impact of Single D-Amino Acid Incorporation |
|---|---|---|
| α-Helix | Right-handed helix | Disruption of helix; can act as a C-terminal helix cap. nih.gov |
| β-Sheet | Parallel or anti-parallel sheets | Can disrupt sheet formation or stabilize β-turns. nih.govresearchgate.net |
| β-Turn | Type I, II, etc. | Can promote and stabilize specific turn types (e.g., Type II'). |
| Left-handed Helix | Unfavorable | Can be stabilized, especially with multiple D-amino acid substitutions. nih.gov |
Enhancing Proteolytic Stability of Peptides through this compound Incorporation
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. researchgate.netnih.gov These enzymes are highly stereospecific, recognizing and cleaving peptide bonds exclusively between L-amino acids. researchgate.netnih.gov The incorporation of a D-amino acid provides a simple yet highly effective strategy to confer proteolytic resistance.
By introducing this compound into a peptide chain, the resulting peptide bond involving the D-amino acid is no longer a substrate for common proteases. researchgate.netnih.gov The enzyme's active site is not configured to accommodate the D-stereoisomer, effectively halting the degradation process at that position. mdpi.com This single modification can dramatically increase the half-life of a peptide in serum and plasma, from minutes to many hours or even days. nih.govnih.gov This enhanced stability is crucial for maintaining therapeutic concentrations of the peptide drug in the bloodstream, allowing for less frequent dosing and improved efficacy. The combination of the D-configuration and the unnatural side chain makes peptides containing this residue particularly robust.
Table 3: Comparative Proteolytic Stability This table provides a conceptual comparison of the in-vitro half-life for a hypothetical peptide with and without the incorporation of a D-amino acid.
| Peptide | Amino Acid Composition | Susceptibility to Proteases | Representative Half-Life in Serum |
|---|---|---|---|
| Peptide A (Native) | All L-amino acids | High | < 30 minutes |
| Peptide B (Modified) | Contains one 5,5-dimethyl-D-norleucine residue | Very Low | > 8 hours |
Receptor Binding and Selectivity Modulation in Peptidomimetic Research
The ultimate goal of many peptide design projects is to create a ligand that binds with high affinity and selectivity to a specific biological target, such as a G-protein-coupled receptor (GPCR). Unnatural amino acids like this compound are invaluable tools in this endeavor. nih.govnih.gov The biological activity of a peptide is dictated by the precise three-dimensional arrangement of its side chains, which interact with the binding pocket of the receptor.
By altering the peptide's conformation, the incorporation of this modified amino acid changes how the pharmacophoric side chains are presented to the receptor. researchgate.net The conformational restriction imposed by the 5,5-dimethyl group and the altered backbone trajectory induced by the D-stereocenter can lead to several outcomes:
Enhanced Affinity: The modified peptide might adopt a conformation that is a better fit for the receptor's binding site, leading to a higher binding affinity.
Modulated Selectivity: A peptide may bind to multiple related receptor subtypes. By conformationally constraining the peptide, its shape can be tailored to fit one receptor subtype preferentially over others, thus increasing selectivity and reducing off-target side effects. researchgate.netunc.edu This works on the principle of conformational selection, where the ligand stabilizes a specific active state of the receptor. unc.edu
Switch from Agonist to Antagonist: In some cases, the altered conformation can change the signaling outcome of receptor binding, for instance, by converting an agonist (which activates the receptor) into an antagonist (which blocks it).
This fine-tuning of receptor interaction is a key strategy in modern drug design, allowing for the development of more potent and targeted peptide therapeutics. nih.gov
Table 4: Hypothetical Impact on Receptor Binding and Selectivity This table illustrates how incorporating this compound could modulate a peptide's interaction with two related receptor subtypes.
| Peptide | Conformation | Binding Affinity (IC₅₀) Receptor A | Binding Affinity (IC₅₀) Receptor B | Selectivity (Ratio B/A) |
|---|---|---|---|---|
| Native Peptide | Flexible | 10 nM | 30 nM | 3 |
| Modified Peptide | Conformationally Restricted | 2 nM | 80 nM | 40 |
Advanced Applications of N Fmoc 5,5 Dimethyl D Norleucine in Chemical Biology and Material Science
Design of Protease Inhibitors and Enzyme Modulators Incorporating N-Fmoc-5,5-dimethyl-D-norleucine
The design of synthetic protease inhibitors is a critical area of drug development for diseases where proteolytic activity is dysregulated, including cancer, viral infections, and inflammatory disorders. nih.govnih.govmdpi.com Peptidomimetics, which are molecules that mimic the structure of natural peptides, are often used to create inhibitors that can bind to the active site of a protease, blocking its function. nih.govmdpi.com
The incorporation of this compound into peptide sequences is a strategic approach for designing novel protease inhibitors. Its key structural attributes offer distinct advantages:
D-Configuration: Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The use of a D-amino acid like 5,5-dimethyl-D-norleucine renders the adjacent peptide bond resistant to cleavage, significantly increasing the metabolic stability of the inhibitor.
Sterically Hindered Side Chain: The bulky 5,5-dimethyl group (a neopentyl-like structure) provides significant steric hindrance. When incorporated into a peptide backbone, this side chain can occupy and block substrate-binding pockets within a protease's active site. This steric bulk can enhance both the potency and selectivity of the inhibitor by preventing the natural substrate from binding.
Enhanced Hydrophobicity: The aliphatic side chain increases the hydrophobicity of the peptide, which can improve its ability to interact with nonpolar binding pockets in the target enzyme.
While direct studies detailing inhibitors synthesized with this compound are not prevalent, the principles of peptidomimetic design strongly support its utility. The combination of enzymatic resistance and a unique, space-filling side chain makes it a valuable component for creating stable, potent, and selective enzyme modulators. ontosight.ailabome.com
Utilization as a Methionine Mimetic in Oxidation-Resistant Peptides
Methionine, a sulfur-containing amino acid, is susceptible to oxidation, which can alter the structure and function of peptides and proteins. nih.govbiotage.com The thioether in methionine's side chain can be easily oxidized to form methionine sulfoxide (B87167) or methionine sulfone, a reaction that can be triggered by reactive oxygen species or even occur spontaneously during peptide synthesis and storage. biotage.comnih.govresearchgate.net This oxidative damage is a significant concern in the development of therapeutic peptides, as it can lead to loss of biological activity.
To overcome this instability, non-oxidizable amino acid analogues are used as methionine substitutes. Norleucine (Nle), an isomer of leucine, is a well-established isosteric replacement for methionine because it has a similar size and hydrophobicity but lacks the oxidation-prone sulfur atom. caltech.edunih.govnih.gov
This compound serves as an advanced methionine mimetic. The 5,5-dimethyl substitution provides a neopentyl group at the terminus of the side chain, which offers several benefits:
Complete Oxidation Resistance: Like norleucine, the all-carbon side chain is chemically inert to oxidation.
Conformational Constraint: The bulky dimethyl group restricts the conformational freedom of the side chain, which can be advantageous in locking a peptide into a specific bioactive conformation.
Increased Stability: The replacement of methionine with this analogue results in peptides with significantly enhanced resistance to oxidative degradation, leading to a longer shelf-life and greater stability in biological environments. caltech.edu
The synthesis of peptides with this building block allows for the creation of robust molecules for research and therapeutic development, where maintaining structural integrity is paramount.
Development of Peptide-Based Probes for Molecular Interactions and Bioimaging (excluding in vivo applications)
Peptide-based probes are essential tools for studying molecular recognition events and protein-protein interactions. nih.gov The N-Fmoc group itself is inherently fluorescent, a property that can be exploited for detection purposes. nih.govnih.govrsc.org When the Fmoc group is retained on the final peptide, it can act as a spectroscopic reporter.
The incorporation of this compound into these probes provides several strategic advantages for their use in chemical biology and diagnostics:
Intrinsic Fluorescent Label: The Fmoc group's fluorescence allows for the direct detection of the peptide probe's binding to its target without the need for an additional fluorescent dye. nih.govrsc.org Changes in the local environment upon binding can modulate the Fmoc group's fluorescence emission, providing a signal for the interaction.
Enhanced Proteolytic Stability: The D-amino acid configuration ensures the probe is not easily degraded by proteases in biological samples (e.g., cell lysates), leading to more reliable and reproducible results.
Unique Hydrophobic Tag: The sterically bulky and hydrophobic 5,5-dimethylpentyl side chain can serve as a unique recognition element or a physical probe. It can be used to explore hydrophobic binding pockets in proteins or to mediate specific interactions within a biological complex.
Modulation of Self-Assembly: As discussed below, the Fmoc group drives self-assembly. By incorporating this specific amino acid, probes can be designed that self-assemble in response to a specific trigger, potentially amplifying the detection signal.
These features enable the design of robust and specific peptide-based probes for applications such as affinity assays, enzyme profiling, and studying protein-protein interactions in controlled, non-cellular environments. nih.govnih.gov
Self-Assembly of Fmoc-Modified Amino Acids for Supramolecular Materials Research
The conjugation of a bulky aromatic group like Fmoc to an amino acid is a well-established method for creating low-molecular-weight gelators (LMWGs). nih.govnih.gov The self-assembly process is driven by a combination of non-covalent interactions:
π–π Stacking: The aromatic fluorenyl rings of the Fmoc groups stack on top of each other, which is a primary driving force for aggregation. nih.gov
Hydrogen Bonding: The amino acid's carboxyl and amide groups form hydrogen bonds, often leading to the formation of β-sheet-like structures that extend into one-dimensional fibrils. nih.govacs.org
Hydrophobic Interactions: The amino acid side chains can provide additional hydrophobic interactions that stabilize the assembled structure.
This compound is particularly interesting in this context. Its highly hydrophobic and sterically demanding side chain would significantly influence the packing of the molecules within the supramolecular structure, affecting the resulting material's properties. nih.gov
Formation of Nanofibers and Hydrogels from N-Fmoc-Amino Acid Conjugates
The self-assembly of Fmoc-amino acids in aqueous solution typically leads to the formation of elongated nanofibers. acs.orgrsc.org As these fibers grow and entangle, they can form a three-dimensional network that traps a large amount of water, resulting in the formation of a self-supporting hydrogel. nih.govrsc.orgresearchgate.net
The process can often be triggered by a change in pH. nih.govrsc.org At high pH, the carboxylic acid group is deprotonated (–COO⁻), leading to electrostatic repulsion that keeps the molecules soluble. When the pH is lowered, the group becomes protonated (–COOH), eliminating the repulsion and allowing the self-assembly process to begin.
For this compound, the bulky aliphatic side chain is expected to play a crucial role in the properties of the resulting hydrogel. Compared to Fmoc-amino acids with smaller side chains like alanine (B10760859) or even leucine, the 5,5-dimethylpentyl group would likely lead to:
Increased fiber diameter due to steric repulsion between side chains.
Altered mechanical properties of the hydrogel, such as its stiffness (storage modulus). nih.gov
A lower critical gelation concentration (CGC) due to the enhanced hydrophobicity driving the aggregation.
These tunable properties make such hydrogels promising materials for applications in cell culture and as matrices for controlled release systems. nih.gov
Chiroptical Properties and Aggregate Formation
Chirality plays a crucial role in the supramolecular organization of self-assembling systems. Because this compound is a single enantiomer (D-form), it imparts a specific chirality to the resulting aggregates. This molecular-level chirality is amplified to the supramolecular level, resulting in helically twisted nanofibers or other chiral structures.
These chiral arrangements can be studied using chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy. nih.govacs.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the structure of chiral molecules and their assemblies. acs.org For Fmoc-amino acid aggregates, CD spectra typically show characteristic signals that indicate:
Secondary Structure: A signal around 218 nm is often attributed to the formation of β-sheet structures due to hydrogen bonding between the amino acid backbones. researchgate.net
Aromatic Stacking: Signals between 260 nm and 310 nm arise from the electronic transitions of the fluorenyl group. acs.org The specific shape and sign of these peaks provide information about the chiral arrangement and stacking of the Fmoc moieties within the aggregate. mdpi.com
The D-configuration of the amino acid will result in a CD spectrum that is the mirror image of that produced by its L-enantiomer, confirming that the chirality of the building block dictates the macroscopic chirality of the self-assembled material. acs.orgresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1217783-07-7 | achemblock.comwuxiapptec.comcusabio.com |
| Molecular Formula | C₂₃H₂₇NO₄ | achemblock.com |
| Molecular Weight | 381.47 g/mol | achemblock.comwuxiapptec.com |
| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid | achemblock.com |
| Purity | >95% | achemblock.comwuxiapptec.comcusabio.com |
| Physical Form | Solid / Lyophilized Powder | cusabio.comsigmaaldrich.com |
Table 2: Comparison of Self-Assembling Fmoc-Amino Acid Characteristics
| Fmoc-Amino Acid | Side Chain Type | Typical Assembled Morphology | Key Interaction Driver(s) | Source(s) |
| Fmoc-Alanine (Fmoc-A) | Small Aliphatic | Fibrils, Spherical Cores | π–π stacking, H-bonding | nih.gov |
| Fmoc-Phenylalanine (Fmoc-F) | Aromatic | Nanofibers, Metastable Gels | π–π stacking, H-bonding | rsc.orgrsc.org |
| Fmoc-Tyrosine (Fmoc-Y) | Aromatic (Phenolic) | Nanofibers, Crystalline Gels | π–π stacking, H-bonding | rsc.orgresearchgate.net |
| Fmoc-Tryptophan (Fmoc-W) | Aromatic (Indolic) | Nanoparticles, Crystalline Colloids | π–π stacking, H-bonding | acs.orgresearchgate.net |
| Fmoc-Lysine (Fmoc-K) | Cationic | Fibrils, Nanotubes | π–π stacking, H-bonding, Electrostatic | nih.govmdpi.com |
| This compound | Bulky Aliphatic | (Predicted) Fibrils, Hydrogels | π–π stacking, H-bonding, Hydrophobic | Inferred |
Future Perspectives and Research Challenges in the Study of N Fmoc 5,5 Dimethyl D Norleucine
Development of Novel Synthetic Strategies for N-Fmoc-5,5-dimethyl-D-norleucine Analogs
While this compound is commercially available, the development of novel synthetic strategies for its analogs is a crucial area for future research. The ability to generate a diverse library of related compounds will be essential for systematically exploring their structure-activity relationships.
Key research challenges and opportunities include:
Stereoselective Synthesis: Developing efficient and highly stereoselective methods to synthesize not only the D-enantiomer but also the L-enantiomer and other stereoisomers will be critical for comparative studies.
Side-Chain Modifications: Establishing synthetic routes to introduce further modifications to the 5,5-dimethylated side chain could yield analogs with altered steric bulk, hydrophobicity, and conformational preferences. This could involve, for example, the replacement of the methyl groups with other alkyl or functional groups.
Backbone Modifications: Exploring N-alkylation or the introduction of other modifications to the peptide backbone of this compound-containing peptides could further enhance their properties. chemimpex.com
Combinatorial Approaches: Implementing combinatorial synthesis strategies would enable the rapid generation of a wide array of analogs for high-throughput screening.
| Analog Type | Potential Synthetic Approach | Anticipated Properties |
| L-enantiomer | Asymmetric synthesis using chiral catalysts | Altered biological activity and enzymatic stability compared to the D-enantiomer |
| Side-chain modified | Grignard reaction with modified ketones | Fine-tuning of steric and electronic properties |
| N-methylated | Reductive amination of the corresponding aldehyde | Increased proteolytic resistance and altered receptor binding |
Expanding the Repertoire of Biological Applications (in vitro)
The incorporation of this compound into peptides offers a promising avenue for developing novel therapeutics and research tools. Its unique structure can confer resistance to enzymatic degradation and modulate peptide conformation, potentially leading to enhanced biological activity and stability. nih.gov
Future in vitro studies should focus on:
Enzymatic Stability Assays: Systematically evaluating the resistance of peptides containing 5,5-dimethyl-D-norleucine to various proteases is essential to confirm the stabilizing effect of this unnatural amino acid.
Receptor Binding and Functional Assays: Incorporating this amino acid into known bioactive peptides and assessing their binding affinity to their respective receptors and their downstream functional activity will reveal its impact on molecular recognition.
Protein-Protein Interaction Modulation: Peptides containing this compound can be designed to disrupt or stabilize specific protein-protein interactions, a key strategy in drug discovery. frontiersin.org
Self-Assembling Nanostructures: The bulky side chain may influence the self-assembly properties of peptides, leading to the formation of novel hydrogels or other nanomaterials for applications in drug delivery and tissue engineering. genscript.com
Computational Studies and Structure-Activity Relationship (SAR) Investigations
Computational modeling will be an indispensable tool for understanding the structural consequences of incorporating 5,5-dimethyl-D-norleucine into peptides and for guiding the design of new analogs with improved properties.
Key areas for computational investigation include:
Docking Studies: In silico docking of these peptides into the binding sites of target proteins can help to predict binding affinities and identify key interactions, thereby guiding the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR): By correlating the structural features of a series of analogs with their biological activity, QSAR models can be developed to predict the activity of new, untested compounds. mdpi.com
Development of Predictive Models: Advanced computational models are being developed to more accurately predict the three-dimensional structures of peptides containing unnatural amino acids, which will be crucial for the rational design of novel therapeutics. nih.govoup.com
| Computational Method | Research Question | Expected Outcome |
| Molecular Dynamics | How does 5,5-dimethyl-D-norleucine affect peptide flexibility? | Understanding of conformational preferences and entropic contributions to binding. |
| Protein-Peptide Docking | What are the key binding interactions with a target receptor? | Identification of critical residues for binding and rational design of improved binders. |
| QSAR | Which structural features are most important for biological activity? | Predictive models to guide the synthesis of new, more potent analogs. |
Integration with Genetic Code Expansion Technologies for Tailored Protein Engineering
Genetic code expansion technology allows for the site-specific incorporation of non-canonical amino acids into proteins in living cells. wikipedia.orgacs.orgaddgene.org Integrating this compound into this framework would open up new frontiers in protein engineering.
Future research in this area will face the following challenges and opportunities:
Development of an Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair: The primary challenge is to engineer a synthetase that specifically recognizes 5,5-dimethyl-D-norleucine and its cognate tRNA, without cross-reacting with endogenous amino acids and tRNAs. portlandpress.com
In vivo Protein Expression: Once an orthogonal pair is developed, it can be used to produce proteins containing 5,5-dimethyl-D-norleucine at specific sites in response to a reassigned codon (e.g., the amber stop codon). addgene.org
Engineering Novel Protein Functions: The unique steric and chemical properties of this amino acid could be exploited to create proteins with enhanced stability, novel catalytic activities, or altered binding specificities.
Probing Protein Structure and Function: Site-specific incorporation of this bulky, conformationally restricted amino acid can serve as a valuable tool to probe protein folding, dynamics, and interactions.
The successful integration of this compound into genetic code expansion would represent a significant advancement, enabling the creation of proteins with precisely tailored properties for a wide range of applications in biotechnology and medicine.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Fmoc-5,5-dimethyl-D-norleucine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Fmoc protection of 5,5-dimethyl-D-norleucine using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic aqueous/organic biphasic system. Key parameters include pH control (8.5–9.5) to avoid racemization and temperature maintenance at 0–4°C to stabilize the Fmoc group . Yields are sensitive to stoichiometric ratios of Fmoc-Cl to the amino acid (1.2:1 molar ratio recommended) and reaction time (2–4 hours). Post-synthesis, purification via reverse-phase HPLC with acetonitrile/water gradients is critical to isolate >98% purity .
Q. How does the steric hindrance from the 5,5-dimethyl group impact peptide synthesis workflows?
- Methodological Answer : The dimethyl substituent introduces steric constraints during solid-phase peptide synthesis (SPPS), particularly during coupling steps. Researchers should use activated coupling agents like HATU or PyAOP in DMF, with extended reaction times (60–90 minutes) to ensure complete incorporation . Monitoring by Kaiser test or FT-IR for free amine groups is advised. For difficult sequences, microwave-assisted synthesis at 50°C may improve coupling efficiency .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR and mass spectrometry data for this compound-containing peptides?
- Methodological Answer : Discrepancies often arise from residual solvents, incomplete deprotection, or diastereomer formation. For NMR:
- Compare -NMR chemical shifts of the β-hydrogens (δ 1.2–1.5 ppm) to confirm dimethyl group integrity .
- Use -NMR to verify Fmoc carbonyl resonance (δ 155–157 ppm) .
Q. What strategies mitigate racemization of this compound during SPPS?
- Methodological Answer : Racemization risk increases under basic conditions. Mitigation steps include:
- Using pre-activated amino acid derivatives (e.g., pre-formed HOBt esters).
- Maintaining coupling pH < 8.0 with DIEA as a mild base .
- Incorporating additives like Oxyma Pure (1:1 molar ratio to amino acid) to suppress base-induced racemization .
- Validate chirality via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol gradient) post-cleavage .
Q. How do solvent polarity and temperature affect the stability of this compound in solution?
- Methodological Answer : Stability studies show:
- In DMF or DMSO: The compound is stable for ≤48 hours at 4°C, but degradation accelerates at RT (20–25°C), with 5–10% loss after 24 hours .
- In aqueous buffers (pH 7.4): Hydrolysis of the Fmoc group occurs within 6–8 hours, necessitating immediate use post-dissolution .
- Recommendation : Prepare stock solutions in anhydrous DMF, aliquot, and store at -20°C under argon.
Experimental Design Considerations
Q. What controls are essential when incorporating this compound into peptide libraries for structure-activity relationship (SAR) studies?
- Methodological Answer : Include:
- Negative controls : Peptides with unmodified D-norleucine or L-isomers to assess stereochemical effects.
- Degradation controls : Incubate peptides in PBS (pH 7.4, 37°C) for 24–48 hours to monitor Fmoc group stability .
- Analytical standards : Synthesize and characterize reference peptides with LC-MS and CD spectroscopy to benchmark structural integrity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in organic solvents?
- Methodological Answer : Discrepancies arise from solvent purity and moisture content. Systematic testing reveals:
- DMF : 50–60 mg/mL (anhydrous, <0.01% HO).
- THF : <10 mg/mL due to poor solvation of the dimethyl group .
- Troubleshooting : Use Karl Fischer titration to confirm solvent dryness. For low solubility, employ sonication (15–20 minutes) or warm to 30–40°C with stirring .
Application-Specific Guidance
Q. What are the implications of using this compound in stapled peptide design?
- Methodological Answer : The dimethyl group enhances helical stabilization but may reduce cellular permeability. Optimize staple length (e.g., i, i+4 spacing) and use lipidated tags (e.g., myristoylation) to improve uptake. Validate via circular dichroism (CD) for helicity and confocal microscopy for localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
